molecular formula C10H9FN2S2 B5303049 2-[(4-fluorobenzyl)thio]-5-methyl-1,3,4-thiadiazole

2-[(4-fluorobenzyl)thio]-5-methyl-1,3,4-thiadiazole

Cat. No. B5303049
M. Wt: 240.3 g/mol
InChI Key: MJJRSYAKOCJHOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-fluorobenzyl)thio]-5-methyl-1,3,4-thiadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of thiadiazoles, which are known for their diverse biological activities. The purpose of

Scientific Research Applications

2-[(4-fluorobenzyl)thio]-5-methyl-1,3,4-thiadiazole has shown promising results in scientific research for various applications. One of the significant applications of this compound is its use as a potential anticancer agent. Studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, including breast, lung, and prostate cancer. Furthermore, this compound has also been investigated for its potential as an antibacterial and antifungal agent.

Mechanism of Action

The mechanism of action of 2-[(4-fluorobenzyl)thio]-5-methyl-1,3,4-thiadiazole is not fully understood. However, studies have suggested that this compound induces apoptosis in cancer cells by activating the caspase pathway. Additionally, this compound has also been shown to inhibit the growth of bacteria by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still under investigation. However, studies have suggested that this compound may have an impact on the expression of various genes involved in cell proliferation and apoptosis. Furthermore, this compound has also been shown to affect the activity of various enzymes involved in bacterial metabolism.

Advantages and Limitations for Lab Experiments

One of the significant advantages of 2-[(4-fluorobenzyl)thio]-5-methyl-1,3,4-thiadiazole is its diverse biological activities, which make it a potential candidate for various applications in scientific research. Additionally, this compound is relatively easy to synthesize, making it readily available for further investigation. However, one of the limitations of this compound is its limited water solubility, which may pose challenges in some experimental setups.

Future Directions

There are several future directions for the investigation of 2-[(4-fluorobenzyl)thio]-5-methyl-1,3,4-thiadiazole. One of the significant directions is the investigation of its potential as a therapeutic agent for various diseases, including cancer, bacterial infections, and fungal infections. Furthermore, the investigation of the mechanism of action and the biochemical and physiological effects of this compound may provide insights into its potential applications. Additionally, the development of more water-soluble derivatives of this compound may overcome some of the limitations in experimental setups.

Synthesis Methods

The synthesis method of 2-[(4-fluorobenzyl)thio]-5-methyl-1,3,4-thiadiazole involves the reaction of 2-amino-5-methylthiazole with 4-fluorobenzyl chloride in the presence of sodium hydride. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired compound. The purity of the compound can be determined by various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

properties

IUPAC Name

2-[(4-fluorophenyl)methylsulfanyl]-5-methyl-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2S2/c1-7-12-13-10(15-7)14-6-8-2-4-9(11)5-3-8/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJJRSYAKOCJHOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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